

Application Notes & Protocols: Development of a Heat-Stable Carbetocin Acetate Formulation

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Compound of Interest

Compound Name: Carbetocin acetate

Cat. No.: B15604692

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These application notes provide a comprehensive overview of the development and characterization of a heat-stable formulation of **Carbetocin acetate**, designed for use in field research where maintaining a consistent cold chain is challenging. Detailed protocols for key analytical methods and stability studies are included to facilitate replication and further investigation.

Introduction

Carbetocin, a long-acting synthetic analogue of oxytocin, is a potent uterotonic agent used for the prevention of postpartum hemorrhage (PPH). Standard formulations of Carbetocin require refrigeration to maintain stability, limiting their accessibility and effectiveness in resource-limited settings. The development of a heat-stable formulation is a critical step in improving maternal healthcare globally. This document outlines the composition, manufacturing considerations, and analytical testing of a heat-stable **Carbetocin acetate** formulation.

Formulation Details

The heat-stable formulation of **Carbetocin acetate** has been optimized to ensure stability at elevated temperatures and humidity. The composition of this formulation is detailed in Table 1.

Table 1: Composition of Heat-Stable **Carbetocin Acetate** Formulation

Ingredient	Concentration	Function
Carbetocin Acetate	0.1 mg/mL	Active Pharmaceutical Ingredient
L-methionine	1.0 mg/mL	Antioxidant[1]
Succinic acid	10 mM	Buffering agent[1]
Mannitol	47 mg/mL	Isotonicity agent[1]
Sodium Hydroxide	q.s. to pH 5.25-5.65	pH adjustment[1]
Water for Injection	q.s. to 1 mL	Solvent

The optimal pH for this formulation was determined to be between 5.25 and 5.65, which is significantly higher than that for oxytocin formulations (pH 3.5-4.0)[1]. This difference is attributed to the structural variations between the two molecules[1].

Stability Data

The heat-stable formulation of **Carbetocin acetate** has demonstrated remarkable stability under various storage conditions. The following tables summarize the quantitative data from long-term and accelerated stability studies.

Table 2: Long-Term Stability of Heat-Stable **Carbetocin Acetate**

Storage Condition	Duration	Purity of Carbetocin
30°C / 75% RH	36 months	≥95%[2]
40°C / 75% RH	6 months	≥95%[2]

Table 3: Accelerated Stability of Heat-Stable **Carbetocin Acetate**

Storage Condition	Duration	Purity of Carbetocin
50°C	3 months	≥95%
60°C	1 month	≥95%

Experimental Protocols

Formulation Screening Protocol

Objective: To determine the optimal pH for the stability of the **Carbetocin acetate** formulation.

Methodology:

- Prepare a stock solution containing 0.1 mg/mL **Carbetocin acetate**, 10 mM succinic acid, 47 mg/mL D-mannitol, and 1 mg/mL L-methionine in water for injection.
- Divide the stock solution into several aliquots.
- Adjust the pH of each aliquot to a specific value within the range of 4.0 to 7.0 using 1 M sodium hydroxide.
- Filter the solutions through a 0.22 µm sterile filter and fill into vials.
- Store the vials in a stability chamber at 40°C and 75% relative humidity.
- Analyze the samples for Carbetocin content and impurities at initial, 3, 6, 9, and 12-month time points using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To quantify **Carbetocin acetate** and its degradation products in the formulation.

Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: C18 bonded silica gel column (e.g., Waters XBridge C18, 150 x 3.0 mm, 3.5 µm).
- Mobile Phase A: 0.3 g of ammonium acetate in 1000 mL of water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B should be optimized to ensure separation of all impurities. A suggested starting point is a linear

gradient of 10% to 90% B over 30 minutes.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 60°C.
- Detection Wavelength: 220 nm.
- Injection Volume: 20 µL.

Sample Preparation:

- Dilute the Carbetocin formulation with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
- Filter the diluted sample through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and establish the stability-indicating nature of the HPLC method.

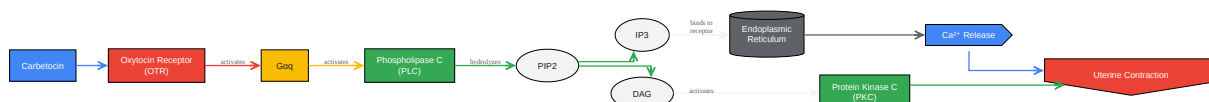
Methodology:

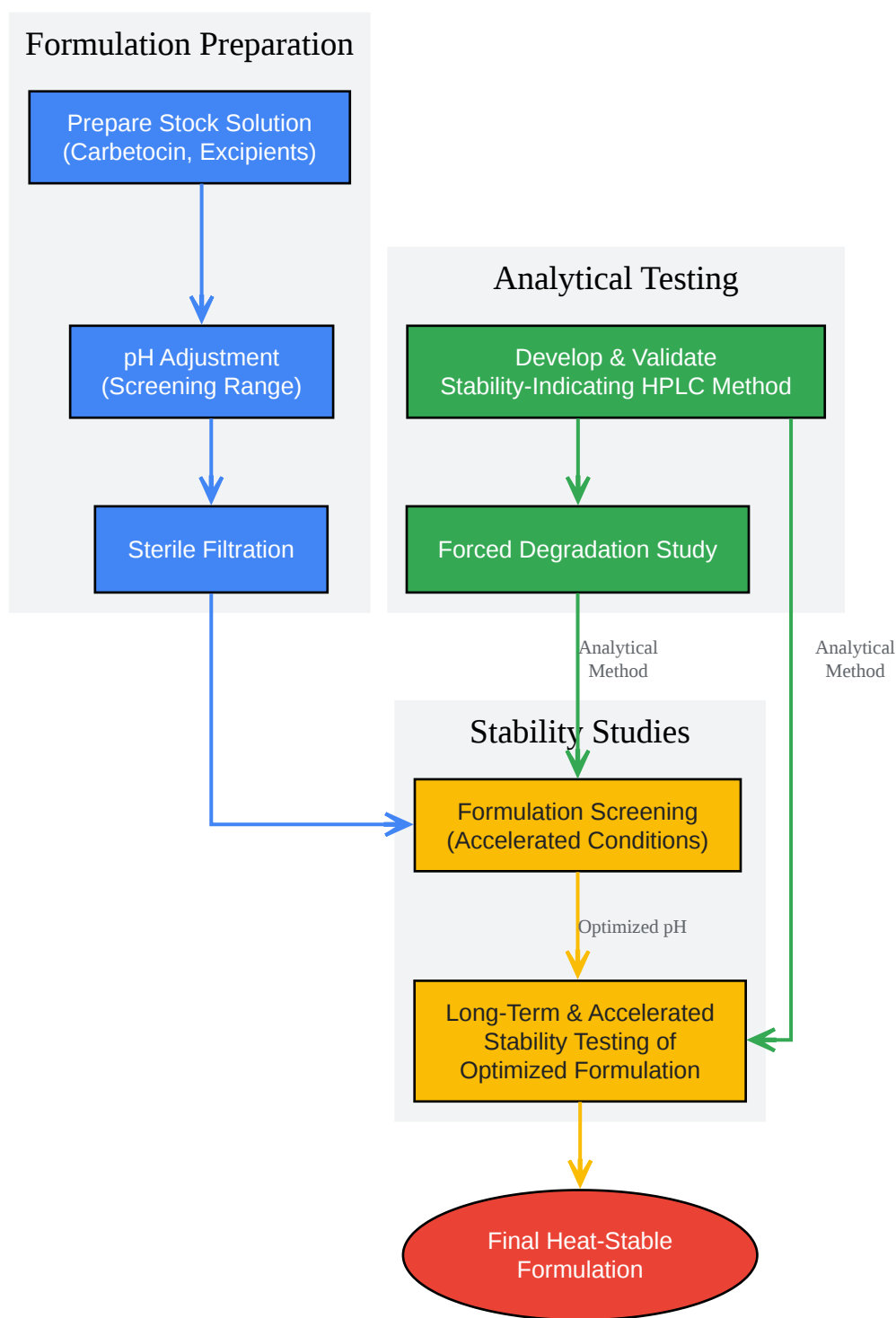
- Acid Hydrolysis: Incubate a solution of Carbetocin in 0.1 M hydrochloric acid at 60°C for 24-48 hours. Neutralize with 0.1 M sodium hydroxide before HPLC analysis.
- Base Hydrolysis: Incubate a solution of Carbetocin in 0.1 M sodium hydroxide at 40°C for 8-24 hours. Neutralize with 0.1 M hydrochloric acid before HPLC analysis.
- Oxidative Degradation: Treat a solution of Carbetocin with 3% hydrogen peroxide at room temperature for 24 hours before HPLC analysis.
- Thermal Degradation: Store solid **Carbetocin acetate** at 80°C for 7 days. Dissolve in a suitable solvent for HPLC analysis.
- Photostability: Expose a solution of Carbetocin to light according to ICH Q1B guidelines.

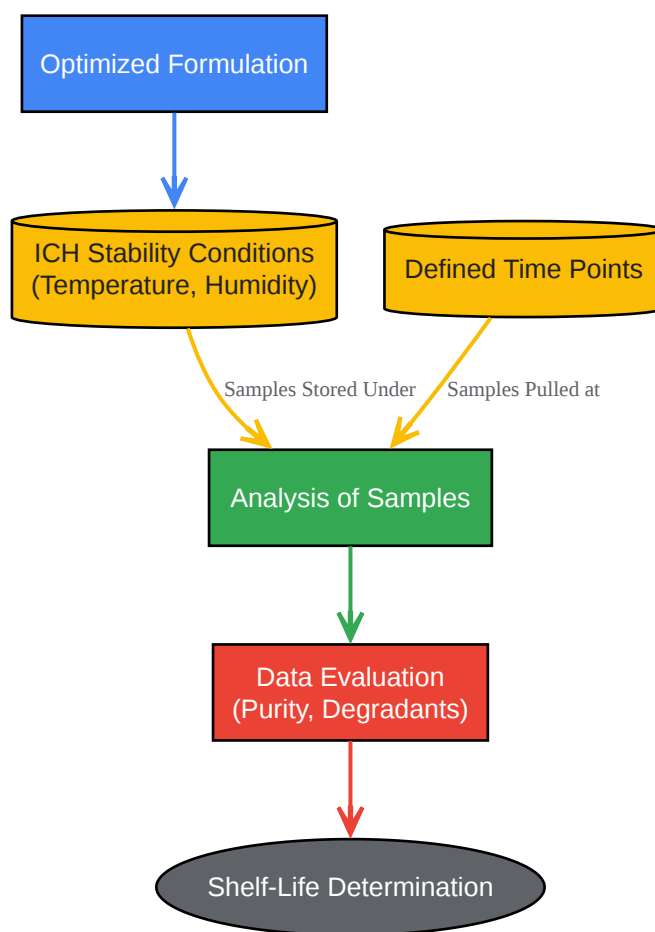
Visualizations

Carbetocin Signaling Pathway

Carbetocin exerts its physiological effects by binding to and activating the oxytocin receptor (OTR), a G-protein coupled receptor. The primary signaling cascade initiated by Carbetocin binding is through the G α q subunit, leading to the activation of Phospholipase C (PLC).







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References

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- 2. researchgate.net [researchgate.net]
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